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Introduction
The measurement of glucose uptake in response to insulin stimulation is fundamental to

research in diabetes, metabolic disorders, and oncology. 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-

yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescently labeled deoxyglucose analog that

serves as a powerful tool for monitoring glucose transport into living cells.[1][2][3] Unlike

traditional radiolabeled methods, 2-NBDG provides a non-radioactive, sensitive, and high-

throughput compatible method for assessing glucose uptake.[4][5] This document provides

detailed application notes and protocols for utilizing 2-NBDG to measure insulin-stimulated

glucose uptake in both in vitro and in vivo settings.

2-NBDG is transported into cells via glucose transporters (GLUTs). Upon entry, it is

phosphorylated by hexokinase, trapping the fluorescent molecule intracellularly. The

accumulated fluorescence is directly proportional to the rate of glucose uptake and can be

quantified using fluorescence microscopy, flow cytometry, or a microplate reader.

Core Concepts: The Insulin Signaling Pathway
Insulin initiates a complex signaling cascade to facilitate glucose uptake, primarily in muscle

and adipose tissues. This process is crucial for maintaining glucose homeostasis. The binding

of insulin to its receptor on the cell surface triggers a series of intracellular events, culminating

in the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma
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membrane. This increases the number of functional glucose transporters on the cell surface,

thereby enhancing glucose uptake from the bloodstream.

Below is a diagram illustrating the key steps in the insulin signaling pathway leading to glucose

uptake.
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Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Experimental Protocols
In Vitro Insulin-Stimulated 2-NBDG Uptake Assay
This protocol is designed for adherent cell cultures, such as C2C12 myotubes or 3T3-L1

adipocytes, grown in multi-well plates.

Experimental Workflow Diagram
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Caption: General workflow for an in vitro 2-NBDG glucose uptake assay.

Materials:

Differentiated cells (e.g., C2C12 myotubes, 3T3-L1 adipocytes) in a black, clear-bottom 96-

well plate

2-NBDG (stored at -20°C, protected from light)
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Insulin solution

Glucose-free DMEM or Krebs-Ringer buffer (KRB)

Bovine Serum Albumin (BSA)

Phosphate-Buffered Saline (PBS)

Cell lysis buffer (for plate reader assays)

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

(Excitation/Emission ~465/540 nm)

Protocol Steps:

Cell Culture and Differentiation:

Seed cells in a black, clear-bottom 96-well plate at an appropriate density.

Culture and differentiate cells according to a standard protocol for the chosen cell line

(e.g., for C2C12s, differentiate into myotubes over 4-6 days).

Cell Starvation:

Aspirate the culture medium.

Wash the cells once with warm PBS.

Incubate the cells in serum-free, low-glucose or glucose-free medium (e.g., DMEM with

1% BSA) for a period ranging from 2 to 18 hours. A shorter starvation period of 30-120

minutes is often sufficient.

Note: Prolonged starvation can induce stress and alter cell metabolism. It is crucial to

optimize the starvation time for your specific cell type.

Insulin Stimulation:

Aspirate the starvation medium.
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Add fresh glucose-free medium containing the desired concentration of insulin (typically

100-200 nM). For the basal (unstimulated) control wells, add medium without insulin.

Incubate at 37°C for 15-30 minutes.

2-NBDG Incubation:

To each well, add 2-NBDG to a final concentration of 50-200 µM. Some protocols suggest

up to 400 µM.

Incubate at 37°C for 10-30 minutes, protected from light. The incubation time should be

optimized to ensure a linear uptake range.

Stopping the Uptake:

Aspirate the 2-NBDG containing medium.

Quickly wash the cells 2-3 times with ice-cold PBS to remove extracellular 2-NBDG and

stop further uptake.

Quantification:

Microplate Reader: Lyse the cells in a suitable buffer. Measure the fluorescence in the

lysate using a microplate reader (Ex/Em ~465/540 nm).

Fluorescence Microscopy: Add fresh PBS to the wells and immediately image the cells

using a fluorescence microscope with a FITC filter set.

Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution (e.g.,

EDTA-based). Resuspend the cells in cold PBS and analyze them on a flow cytometer

using the FITC channel.

Experimental Controls:

Basal Uptake: Cells not stimulated with insulin.

Inhibitor Control: Pre-incubate cells with a glucose transporter inhibitor (e.g., 100 µM

Phloretin or Cytochalasin B) before adding 2-NBDG to confirm transporter-mediated uptake.
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Background Control: Wells without cells to measure background fluorescence.

Data Presentation: In Vitro Protocol Parameters

Parameter
Recommended
Range

Cell Line Examples Source

Cell Starvation Time 30 min - 18 hours
C2C12, A549, 3T3

Adipocytes

Insulin Concentration 100 nM - 200 nM
C2C12, Human

Myocytes

Insulin Incubation

Time
15 - 30 minutes C2C12

2-NBDG

Concentration
50 µM - 400 µM

CHO-K1, C2C12,

4T07

2-NBDG Incubation

Time
10 - 30 minutes

Jurkat, CHO-K1,

C2C12

In Vivo Insulin-Stimulated 2-NBDG Uptake Assay
This protocol is a general guideline for assessing glucose uptake in tissues of live mice.

Materials:

Mice (fasted overnight)

2-NBDG solution (sterile)

Insulin solution (sterile)

Sterile 1X DPBS

Anesthesia

Dissection tools
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Tissue homogenization buffer

Flow cytometer or fluorescence microscope

Protocol Steps:

Preparation:

Dissolve 2-NBDG in sterile 1X DPBS to a concentration of 5 mM (1.71 mg/mL).

Fast mice overnight to lower basal blood glucose levels.

Insulin Stimulation:

Administer insulin via intraperitoneal (IP) injection. The dose and timing should be

optimized based on the mouse model and experimental goals.

2-NBDG Administration:

At the peak of insulin action, inject 100 µL of the 5 mM 2-NBDG solution (500 nmol per

injection) via the tail vein.

Uptake Period:

Allow 2-NBDG to circulate and be taken up by tissues for approximately 30 minutes.

Tissue Harvest:

Euthanize the mouse via an approved method.

Quickly harvest tissues of interest (e.g., skeletal muscle, adipose tissue, liver).

Note: Proceed to analysis as quickly as possible, as 2-NBDG can be metabolized over

time.

Sample Preparation and Analysis:

For Flow Cytometry: Prepare single-cell suspensions from the harvested tissues using

appropriate enzymatic digestion and mechanical dissociation protocols. Analyze the cells
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for 2-NBDG fluorescence in the FITC channel.

For Microscopy: Prepare frozen tissue sections using a cryostat. Mount the sections on

slides and image using a fluorescence microscope.

Data Presentation: In Vivo Protocol Parameters

Parameter Recommended Value Source

2-NBDG Stock Concentration 5 mM in sterile DPBS

Injection Volume 100 µL

Dose per Injection 500 nmol

Route of Administration Tail Vein Injection

Uptake Time 30 minutes

Important Considerations and Limitations
Transporter Specificity: While widely used, some studies suggest that 2-NBDG uptake may

not be exclusively mediated by GLUT transporters and could involve transporter-independent

mechanisms. Therefore, results should be validated with appropriate controls, such as

transporter inhibitors.

Cell Type Variability: The optimal conditions for starvation, stimulation, and 2-NBDG
incubation can vary significantly between different cell types. It is essential to empirically

determine the optimal parameters for each experimental system.

Fluorescence Compatibility: The emission spectrum of 2-NBDG can overlap with other

common fluorophores like GFP and YFP. This should be considered when designing

multiplexing experiments.

Metabolism: Once inside the cell, 2-NBDG is metabolized into a non-fluorescent derivative.

Assays should be designed to capture the initial uptake rate before significant metabolism

occurs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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